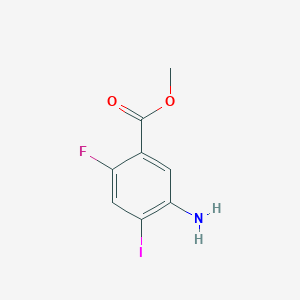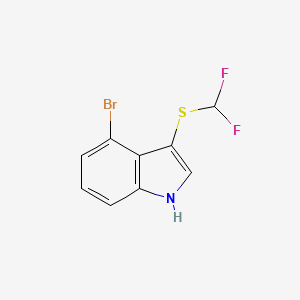![molecular formula C11H20N2O B12854360 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one is a complex organic compound belonging to the class of polyfunctional hexahydropyrrolo[3,4-b]pyrroles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one can be achieved through a highly chemo- and stereoselective reaction involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This process is a Hantzsch-type domino reaction that includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .
Industrial Production Methods
Industrial production methods for this compound typically involve multistage synthesis processes. These processes often start with the preparation of N-alkenyl tethered aldehydes, which are then subjected to intramolecular cyclization with α-amino acids via the formation of azomethine ylides .
Analyse Des Réactions Chimiques
Types of Reactions
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromomaleimides, aminocrotonic acid esters, and azomethine ylides. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
Applications De Recherche Scientifique
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of optoelectronic materials and pigments
Mécanisme D'action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of protein methyltransferases and glycosyltransferases, as well as modulation of serotonin receptors and integrin VLA-4 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of hexahydropyrrolo[3,4-b]pyrroles, such as:
Benzothiazones: Known for their potent anti-tuberculosis activity.
Fluoroquinolones: Structural analogs with antibacterial properties.
Uniqueness
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one is unique due to its specific chemical structure and the resulting biological activities.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-8(2)5-11(14)13-4-3-9-6-12-7-10(9)13/h8-10,12H,3-7H2,1-2H3/t9-,10+/m0/s1 |
Clé InChI |
FRQRNEZQUIXODZ-VHSXEESVSA-N |
SMILES isomérique |
CC(C)CC(=O)N1CC[C@@H]2[C@H]1CNC2 |
SMILES canonique |
CC(C)CC(=O)N1CCC2C1CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
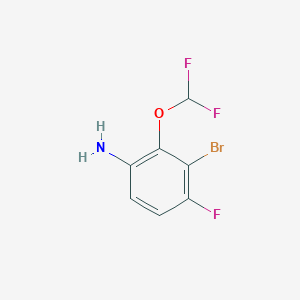
![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
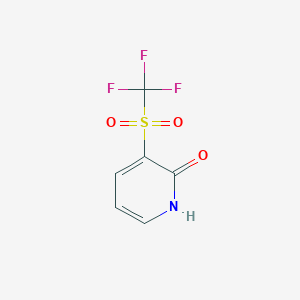
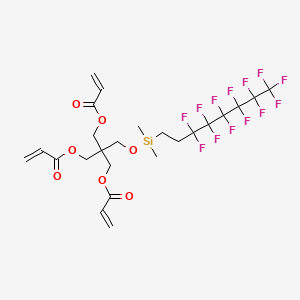
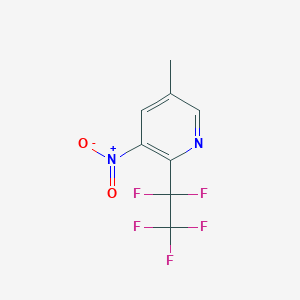

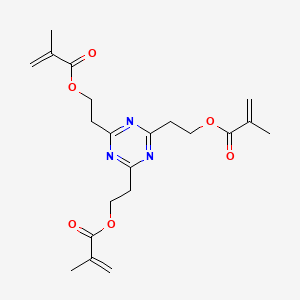
![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
